Gly-Phe-Leu-Gly
Description
Molecular Structure and Properties Gly-Phe-Leu-Gly (GFLG) is a tetrapeptide with the molecular formula C₁₉H₂₈N₄O₅ and an average mass of 392.456 Da (monoisotopic mass: 392.205970) . It is composed of glycine (Gly), phenylalanine (Phe), leucine (Leu), and glycine (Gly) residues. GFLG is widely recognized as a cathepsin B (CTSB)-responsive substrate, a lysosomal protease overexpressed in many cancers. Its enzymatic cleavage enables selective drug release in tumor cells, making it a critical component in prodrugs and polymer-drug conjugates (PDCs) .
Functional Role
GFLG is primarily used as a lysosomally cleavable linker in drug delivery systems. For example, in N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, GFLG ensures conjugate stability in circulation while allowing intracellular drug release via CTSB-mediated hydrolysis . This specificity minimizes off-target toxicity and enhances therapeutic efficacy in cancer treatment .
Properties
Molecular Formula |
C19H28N4O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H28N4O5/c1-12(2)8-14(18(27)21-11-17(25)26)23-19(28)15(22-16(24)10-20)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
WEZDRVHTDXTVLT-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Drug Delivery Systems
One of the most promising applications of Gly-Phe-Leu-Gly is in targeted drug delivery systems for cancer therapy. Research indicates that this peptide can be utilized to enhance the efficacy of chemotherapeutic agents while minimizing side effects.
Case Study: Dual-Targeted Drug Delivery System
A study investigated a dual-targeted drug delivery system using this compound linked to a prodrug (MMC) for targeted treatment of cervical and lung cancers. The system exploits the overexpression of cathepsin B, a protease prevalent in tumor cells, which specifically hydrolyzes the this compound sequence, releasing the active drug within cancerous tissues. The results demonstrated significant antitumor effects by increasing apoptosis in cancer cells while sparing normal cells from toxicity .
| Feature | Details |
|---|---|
| Target | Cathepsin B in tumor cells |
| Prodrug Used | MMC (Mitomycin C) |
| Cancer Types | Cervical and lung cancers |
| Mechanism | Receptor-mediated endocytosis and hydrolysis by cathepsin B |
| Outcome | Enhanced apoptosis and reduced side effects |
Neuropharmacological Effects
This compound has also been studied for its neuropharmacological properties, particularly its influence on dopamine levels and locomotor activity.
Case Study: Dopamine Modulation in Rodents
In a rodent model, the effects of glycine-containing dipeptides, including this compound, were examined to assess their impact on dopamine levels in the nucleus accumbens. The study found that these peptides could elevate dopamine levels, suggesting potential applications in treating disorders related to dopamine dysregulation, such as addiction or depression .
| Parameter | Findings |
|---|---|
| Peptides Tested | This compound, Leu-Gly |
| Dopamine Levels | Increased in response to peptide administration |
| Behavioral Effects | Enhanced locomotor activity observed |
| Implications | Potential therapeutic use for addiction treatment |
Biochemical Research and Enzyme Affinity
This compound has been characterized for its role as an affinity ligand in enzyme purification processes.
Case Study: Affinity Purification of Thermolysin
Research demonstrated that this compound could be effectively used as an affinity ligand for the purification of thermolysin, an enzyme with significant industrial applications. The study compared various ligands and found that this compound exhibited favorable binding characteristics, making it suitable for enzyme purification protocols .
| Ligand | Binding Capacity (M^-1) |
|---|---|
| This compound | High affinity for thermolysin |
| Gly-D-Phe | Moderate affinity |
| D-Phe | Lower affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares GFLG with structurally or functionally related peptides used in drug delivery systems:
Key Findings
GFLG vs. Val-Cit :
- Val-Cit (a dipeptide) demonstrates superior cleavage efficiency and reduced aggregation in antibody-drug conjugates (ADCs) compared to GFLG . However, GFLG remains preferred in polymer-based systems (e.g., HPMA) due to its compatibility with lysosomal proteases and predictable release kinetics .
GFLG vs. Ala-Leu-Ala-Leu :
- Both are CTSB substrates, but GFLG exhibits higher hydrolytic capacity . For instance, HPMA conjugates with GFLG released doxorubicin (DOX) at 3 µg/g liver/h, whereas Ala-Leu-Ala-Leu showed slower release .
GFLG vs. Gly-Gly: Gly-Gly is non-cleavable in lysosomes, making it suitable for stable conjugates. In dual-linker systems, Gly-Gly is paired with GFLG to balance stability and controlled drug release .
GFLG vs. Arg-Arg :
- Arg-Arg is less efficient in drug activation, with in vivo studies showing slower DOX release compared to GFLG .
Q & A
Q. What is the structural and functional significance of Gly-Phe-Leu-Gly (GFLG) in enzyme-responsive drug delivery systems?
GFLG is a tetrapeptide linker frequently used in enzyme-responsive nanocarriers due to its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B . Its sequence is designed to remain stable in systemic circulation but degrade in tumor microenvironments, enabling controlled drug release. Structural stability and cleavage kinetics are validated via fluorescence resonance energy transfer (FRET) assays and mass spectrometry .
Q. How do researchers validate the enzymatic cleavage specificity of GFLG in vitro?
Standard protocols involve:
- Incubating GFLG-linked probes (e.g., CyA-P-CyB) with purified cathepsin B or lysosomal enzyme mixtures .
- Quantifying cleavage efficiency using HPLC or fluorescence spectroscopy to monitor FRET signal changes post-cleavage .
- Validating specificity via control experiments with protease inhibitors (e.g., E-64 for cathepsin B) .
Advanced Research Questions
Q. What experimental strategies address contradictory data on GFLG stability across different biological models?
Discrepancies in stability often arise from variations in enzyme concentration, pH, or cellular uptake mechanisms. To resolve these:
- Compare cleavage rates in in vitro (purified enzymes) vs. ex vivo (tumor lysates) systems .
- Use kinetic modeling to correlate enzyme activity with peptide degradation rates under standardized conditions (pH 5.0–6.0 for lysosomal environments) .
- Validate findings with orthogonal methods (e.g., Western blotting for cathepsin B expression levels in cell lines) .
Q. How can researchers optimize GFLG-based nanocarriers to enhance tumor-specific targeting while minimizing off-target toxicity?
Methodological approaches include:
- Linker modifications : Introducing flanking amino acids (e.g., Gly-Gly) to modulate cleavage kinetics .
- Cellular uptake assays : Using confocal microscopy to track GFLG-carrier internalization in tumor vs. normal cells .
- Bystander effect analysis : Testing cytotoxicity in co-cultures of target and non-target cells to assess off-site drug release .
Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity in GFLG-drug conjugates?
- Dose-response curves (e.g., MTT assays) analyzed via nonlinear regression (Hill equation) to determine IC₅₀ values .
- Two-way ANOVA to compare treatment groups across multiple cell lines and time points .
- Sensitivity analysis to identify outliers arising from variable cathepsin B expression .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of GFLG-linked therapeutics?
Common pitfalls include differences in tumor microenvironment enzyme activity and pharmacokinetic barriers. Mitigation strategies:
- Tumor xenograft models : Use immunodeficient mice implanted with cathepsin B-overexpressing cell lines .
- Pharmacodynamic biomarkers : Monitor intratumoral FRET signal activation via non-invasive imaging .
- Compartmental PK/PD modeling : Integrate in vitro cleavage data with in vivo biodistribution profiles .
Methodological Best Practices
- Literature reviews : Prioritize peer-reviewed studies using GFLG in enzyme-responsive systems (avoid non-academic sources like BenchChem) .
- Experimental controls : Include scrambled peptide sequences (e.g., Leu-Gly-Phe-Gly) to confirm cleavage specificity .
- Ethical compliance : Adhere to institutional guidelines for animal studies and cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
